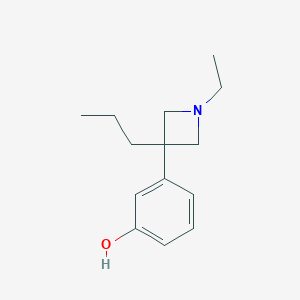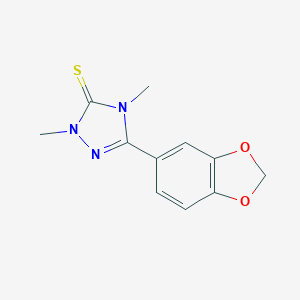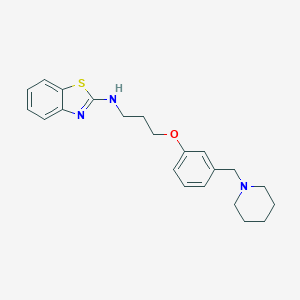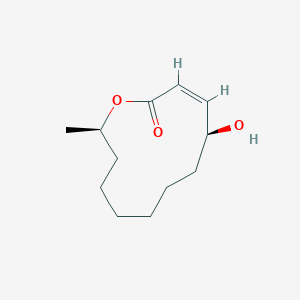
3-(1-ethyl-3-propylazetidin-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- is a chemical compound with the molecular formula C14H21NO It is characterized by the presence of a phenol group attached to a 3-azetidinyl substituent, which is further substituted with ethyl and propyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- typically involves the reaction of a phenol derivative with an azetidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- involves scaling up the laboratory synthesis methods. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the compound in large quantities .
化学反应分析
Types of Reactions
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenols with different functional groups .
科学研究应用
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, while the azetidine ring may interact with receptors or other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use .
相似化合物的比较
Similar Compounds
- Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-
- Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)-
Uniqueness
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
19832-37-2 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC 名称 |
3-(1-ethyl-3-propylazetidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-8-14(10-15(4-2)11-14)12-6-5-7-13(16)9-12/h5-7,9,16H,3-4,8,10-11H2,1-2H3 |
InChI 键 |
VTGRLWVHXLIUOC-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CC)C2=CC(=CC=C2)O |
规范 SMILES |
CCCC1(CN(C1)CC)C2=CC(=CC=C2)O |
Key on ui other cas no. |
19832-37-2 |
同义词 |
3-(1-Ethyl-3-propyl-3-azetidinyl)phenol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)




![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)

![N-[(2-bromophenyl)methyl]dodecanamide](/img/structure/B12383.png)


![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)



